molecular formula C8H14O4 B101244 Dimethyl 3-methylglutarate CAS No. 19013-37-7

Dimethyl 3-methylglutarate

Cat. No.: B101244
CAS No.: 19013-37-7
M. Wt: 174.19 g/mol
InChI Key: YIJLMTNDXYVGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-methylglutarate is an organic compound with the molecular formula C8H14O4. It is an ester derived from 3-methylglutaric acid and methanol. This compound is known for its role as a building block in various chemical syntheses, particularly in the production of valuable perfume ingredients such as muscenone .

Mechanism of Action

Target of Action

Dimethyl 3-methylglutarate is primarily used as a building block in chemoenzymatic asymmetric synthesis . It doesn’t have a specific biological target, but rather serves as a precursor in the synthesis of other compounds.

Mode of Action

As a chemical precursor, this compound interacts with its targets through chemical reactions. For instance, it can undergo enantioselective hydrolysis with pig liver esterase to produce ®- and (S)-4-amino-3-methylbutanoic acids .

Biochemical Pathways

The products of its reactions, such as ®- and (s)-4-amino-3-methylbutanoic acids, can be involved in various biochemical processes depending on their structure and properties .

Result of Action

The primary result of this compound’s action is the production of other compounds through chemical reactions. For example, it can be used in the synthesis of optically active form of verrucarinic acid derivative .

Biochemical Analysis

Biochemical Properties

Dimethyl 3-methylglutarate participates in various biochemical reactions. It is used as a building block for chemoenzymatic asymmetric synthesis . It may be used in the synthesis of ®- and (S)-4-amino-3-methylbutanoic acids, via initial enantioselective hydrolysis with pig liver esterase . The nature of these interactions involves the breaking and forming of chemical bonds during the reaction process.

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in biochemical reactions. It may interact with biomolecules, potentially influencing enzyme activity and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-methylglutarate can be synthesized through the esterification of 3-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methylglutarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Dimethyl 3-methylglutarate is unique due to the presence of the methyl group on the carbon chain, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of specific compounds that require this particular configuration .

Properties

IUPAC Name

dimethyl 3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJLMTNDXYVGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334094
Record name Dimethyl 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-37-7
Record name Dimethyl 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3-methylglutarate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-methylglutarate
Reactant of Route 3
Reactant of Route 3
Dimethyl 3-methylglutarate
Reactant of Route 4
Reactant of Route 4
Dimethyl 3-methylglutarate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 3-methylglutarate
Reactant of Route 6
Reactant of Route 6
Dimethyl 3-methylglutarate
Customer
Q & A

Q1: How is dimethyl 3-methylglutarate synthesized using photochemical reactions?

A1: this compound can be synthesized via photochemical chlorocarbonylation. [] In this process, 3-methylbutanoic acid reacts with oxalyl chloride under irradiation. Subsequent methanolysis of the reaction product yields this compound. [] This method offers an alternative to traditional synthetic routes.

Q2: Can this compound be used as a starting material for synthesizing more complex molecules?

A2: Yes, this compound serves as a valuable precursor in the synthesis of natural products. For instance, it is used in the synthesis of verrucarin A and 3α‐hydroxyverrucarin A. [] Additionally, it plays a crucial role in the structural elucidation of roridin H, a potent antibiotic. [] this compound can be transformed into optically active derivatives of verrucarinic acid, highlighting its versatility in complex molecule synthesis. []

Q3: What is the role of this compound in understanding the structure of roridin H?

A3: this compound is a key degradation product of roridin H. [] Hydrolysis of roridin H under basic conditions yields verrucarol and myrothecinic acid. [] Further treatment of a myrothecinic acid derivative leads to the formation of this compound, confirming the presence of specific structural motifs within the parent molecule. []

Q4: Can enzymes be used to obtain enantiomerically pure compounds from this compound?

A4: Yes, pig liver esterase (PLE) exhibits enantioselectivity towards this compound. [, ] PLE selectively hydrolyzes one of the ester groups in this compound, yielding methyl (R)-3-methylglutarate. [, ] This enantioselective reaction provides a pathway for synthesizing both (R)- and (S)-4-amino-3-methylbutanoic acids, valuable building blocks for pharmaceuticals and other bioactive compounds. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.